N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
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Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound featuring a benzimidazole and phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an alkyl halide to introduce the ethyl group.
Formation of the Phthalazinone Moiety: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or its equivalent.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to a dihydrophthalazine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phthalazinone carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of the phthalazinone moiety may produce dihydrophthalazines.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function, while the phthalazinone moiety may modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
- N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-1-yl]acetamide
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its specific combination of benzimidazole and phthalazinone moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N5O2/c1-16(2)15-29-24(31)18-9-5-4-8-17(18)20(27-29)14-23(30)25-13-12-22-26-19-10-6-7-11-21(19)28(22)3/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
InChI Key |
SKLQEMMGYOMGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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